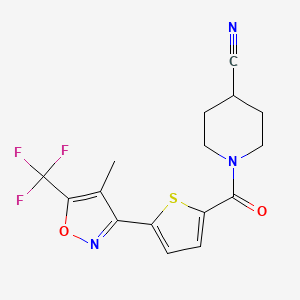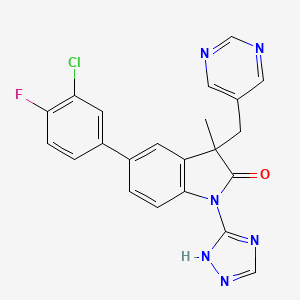
5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one
Vue d'ensemble
Description
TROX-1 is a chemical compound known for its potent blocking action on calcium channels of the Ca v 2 type. It was developed as a potential analgesic following the discovery that the selective Ca v 2.2 blocker ziconotide is an effective analgesic with similar efficacy to strong opioid drugs . TROX-1 is not as selective as ziconotide, as it also blocks the Ca v 2.1 and Ca v 2.3 calcium channel subtypes. it has the significant advantage of being orally active, unlike ziconotide, which must be administered intrathecally .
Applications De Recherche Scientifique
TROX-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Analgesic research: TROX-1 is studied for its potential as an analgesic, with effects comparable to nonsteroidal anti-inflammatory drugs and other pain-relief medications.
Calcium channel research: TROX-1 is used to study the role of calcium channels in various physiological and pathological processes, including pain transmission and neuronal signaling.
Drug development: TROX-1 serves as a lead compound for the development of new drugs targeting calcium channels for the treatment of chronic pain and other conditions.
Méthodes De Préparation
The synthesis of TROX-1 involves several steps, starting with the preparation of the substituted N-triazole oxindole core. The synthetic route typically includes the following steps:
Formation of the oxindole core: This involves the reaction of an appropriate indole derivative with a suitable reagent to form the oxindole structure.
Substitution reactions: The oxindole core is then subjected to various substitution reactions to introduce the desired functional groups, such as the chloro-fluorophenyl and pyrimidinylmethyl groups.
Final assembly:
Analyse Des Réactions Chimiques
TROX-1 undergoes several types of chemical reactions, including:
Oxidation: TROX-1 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on TROX-1, potentially altering its pharmacological properties.
Substitution: TROX-1 can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
TROX-1 exerts its effects by blocking calcium channels of the Ca v 2 type. It preferentially inhibits calcium influx through these channels when they are in an open or inactivated state. This state-dependent inhibition is achieved by binding to the channel and preventing calcium ions from passing through . The molecular targets of TROX-1 include the Ca v 2.1, Ca v 2.2, and Ca v 2.3 subtypes of calcium channels . By blocking these channels, TROX-1 reduces the transmission of pain signals in the nervous system, providing analgesic effects .
Comparaison Avec Des Composés Similaires
TROX-1 is similar to other calcium channel blockers, such as ziconotide and pregabalin. it has several unique features:
Oral activity: Unlike ziconotide, which must be administered intrathecally, TROX-1 is orally active.
Broader spectrum: TROX-1 blocks multiple subtypes of calcium channels (Ca v 2.1, Ca v 2.2, and Ca v 2.3), whereas ziconotide is more selective for Ca v 2.2.
State-dependent inhibition: TROX-1 exhibits state-dependent inhibition, meaning it preferentially blocks calcium channels that are in an open or inactivated state.
Similar compounds include ziconotide, pregabalin, and gabapentin, all of which are used for their analgesic properties and their ability to modulate calcium channels .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one can be achieved through a multi-step process involving the synthesis of key intermediates and their subsequent coupling.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "3-methylindole", "5-bromomethyl-2-pyrimidinamine", "1H-1,2,4-triazole-3-carboxylic acid", "N,N-dimethylformamide", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "trifluoroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-(pyrimidin-5-ylmethyl)pyrimidine from 5-bromomethyl-2-pyrimidinamine", "Step 2: Synthesis of 3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one from 3-methylindole, 5-bromo-2-(pyrimidin-5-ylmethyl)pyrimidine, and 1H-1,2,4-triazole-3-carboxylic acid", "Step 3: Synthesis of 5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one from 3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one and 3-chloro-4-fluoroaniline using copper(I) iodide, palladium(II) acetate, and trifluoroacetic acid as catalysts and N,N-dimethylformamide as solvent." ] } | |
Numéro CAS |
1141080-15-0 |
Formule moléculaire |
C22H16ClFN6O |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |
InChI |
InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |
Clé InChI |
OABSWPUPIHULMQ-JOCHJYFZSA-N |
SMILES isomérique |
C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
SMILES |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |
Synonymes |
5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TROX-1?
A: TROX-1 acts as a state-dependent inhibitor of voltage-gated calcium channels (Cav), primarily targeting the Cav2.2 subtype (N-type calcium channels). [, ] This means it preferentially binds to and blocks the channel when it's in an open or inactivated state, typically after membrane depolarization. [, ] This state-dependent inhibition is thought to contribute to its potentially improved therapeutic window compared to state-independent inhibitors like ziconotide. [, ]
Q2: How does TROX-1's state-dependent inhibition translate to its analgesic effects?
A: Cav2.2 channels play a crucial role in nociceptive transmission pathways. [] By preferentially blocking Cav2.2 channels in their open/inactivated state, TROX-1 inhibits the influx of calcium ions into neurons, effectively reducing neuronal excitability and attenuating pain signaling. [, ] Studies have shown its efficacy in reversing both inflammatory and nerve injury-induced pain in preclinical models. []
Q3: Does TROX-1 exhibit selectivity for specific Cav subtypes?
A: While TROX-1 shows a preference for Cav2.2 channels, research indicates that it can also block other Cav2 family channels, albeit with varying potency. [] This suggests that TROX-1 is a non-subtype selective Cav2 channel blocker, which may have implications for its overall efficacy and potential side effect profile. [, ]
Q4: What are the potential advantages of TROX-1's state-dependent inhibition compared to existing pain therapeutics?
A: State-independent Cav2.2 inhibitors, like ziconotide, often exhibit a narrow therapeutic window, meaning the effective dose is close to the dose that causes adverse effects. [] TROX-1's state-dependent action is hypothesized to contribute to an improved therapeutic window, potentially leading to fewer side effects. [, ] Additionally, unlike ziconotide which requires intrathecal administration, TROX-1 has demonstrated oral bioavailability in preclinical models. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



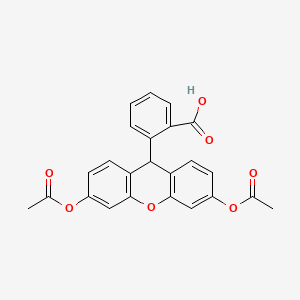
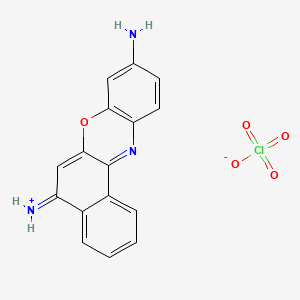

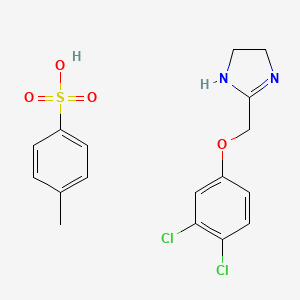

![(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one](/img/structure/B1663455.png)
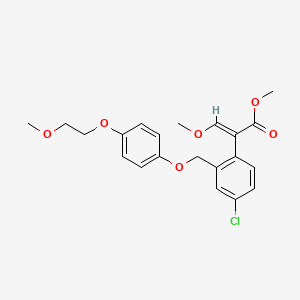
![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)

